molecular formula C16H17NO5S2 B2354531 2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 638137-81-2

2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B2354531
CAS No.: 638137-81-2
M. Wt: 367.43
InChI Key: ZOTFGTNTTRFCIK-MDWZMJQESA-N
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Description

The compound 2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative characterized by:

  • Core structure: A 1,3-thiazolidin-4-one ring with a sulfanylidene (thione) group at position 2.
  • Substituents: A (3-ethoxy-4-hydroxyphenyl)methylene group at position 5 (E-configuration), providing both electron-donating (ethoxy and hydroxyl) and hydrophilic properties. A butanoic acid chain at position 3, contributing moderate hydrophilicity. Thiazolidinones are pharmacologically significant, with activities modulated by substituent variations on the aryl group and carboxylic acid chain . The E-configuration of the exocyclic double bond is critical for spatial orientation and biological interactions.

Properties

IUPAC Name

2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-3-10(15(20)21)17-14(19)13(24-16(17)23)8-9-5-6-11(18)12(7-9)22-4-2/h5-8,10,18H,3-4H2,1-2H3,(H,20,21)/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTFGTNTTRFCIK-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC(=C(C=C2)O)OCC)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C\C2=CC(=C(C=C2)O)OCC)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

IUPAC Name and Molecular Formula

  • IUPAC Name: this compound
  • Molecular Formula: C14H13NO5S2

Structural Representation

The compound features a thiazolidinone core with various functional groups that contribute to its biological activity. The ethoxy and hydroxy substituents are particularly significant for its interaction with biological targets.

Antioxidant Properties

Research indicates that thiazolidinones exhibit significant antioxidant activity , which is essential for mitigating oxidative stress in cells. This property is attributed to the compound's ability to scavenge free radicals and inhibit lipid peroxidation. A study found that derivatives of thiazolidinones demonstrated a dose-dependent increase in antioxidant capacity, suggesting potential applications in preventing oxidative damage in various diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . In vitro studies have shown effectiveness against a range of bacteria and fungi. For example, derivatives similar to this compound have demonstrated inhibitory effects on Staphylococcus aureus and Candida albicans, indicating potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

Thiazolidinone derivatives are noted for their anti-inflammatory activities . The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action could be beneficial in managing conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Anticancer Potential

Recent studies have explored the anticancer potential of thiazolidinones. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and PC3 (prostate cancer), with IC50 values indicating significant potency .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in inflammatory pathways.
  • Free Radical Scavenging: Its structure allows it to effectively neutralize free radicals, reducing oxidative stress.
  • Cell Cycle Modulation: It may interfere with cell cycle progression in cancer cells, leading to apoptosis.

Case Studies

A notable study investigated the effects of thiazolidinone derivatives on cancer cell lines. The results indicated that certain modifications to the thiazolidinone structure enhanced anticancer activity significantly. Specifically, compounds with electron-donating groups exhibited increased potency against tumor cells .

Comparative Analysis

Biological ActivityCompound TypeObserved EffectReference
AntioxidantThiazolidinonesScavenges free radicals
AntimicrobialSimilar DerivativesInhibits growth of bacteria/fungi
Anti-inflammatoryThiazolidinonesReduces cytokine production
AnticancerThiazolidinonesInduces apoptosis in cancer cells

Comparison with Similar Compounds

Chlorophenyl Derivatives

  • Example: 4-[(5E)-5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (). Molecular weight: 341.82 g/mol (C₁₄H₁₂ClNO₃S₂) .

Dimethoxyphenyl Derivatives

  • Example: 2-[(5E)-5-(2,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid (). Key Features: Methoxy groups at positions 2 and 4 enhance electron density, improving hydrogen-bonding capacity. However, increased steric bulk may reduce binding efficiency. Molecular weight: ~397.47 g/mol (C₁₇H₁₉NO₅S₂) .

Bromophenyl-Furyl Hybrids

  • Example: 2-[(5E)-5-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (). Molecular weight: 452.34 g/mol (C₁₈H₁₄BrNO₃S₂) .

Pyrazole-Ethylsulfanylphenyl Derivatives

  • Example: 4-[(5Z)-5-[[3-(4-Ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (). Key Features: The pyrazole ring and ethylsulfanyl group introduce sulfur-mediated interactions and increased lipophilicity. Molecular weight: 509.09 g/mol (C₂₃H₂₂N₂O₄S₃) .

Variations in the Carboxylic Acid Chain

Shorter Chains (Propanoic Acid)

  • Example: 3-[(5E)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (). Molecular weight: 323.39 g/mol (C₁₄H₁₃NO₄S₂) .

Branched Chains

  • Example: 2-[(5Z)-5-[(2,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid (). Key Features: Methyl branching introduces steric hindrance, which may interfere with target binding. Molecular formula: C₁₇H₁₉NO₅S₂ (estimated) .

Heterocyclic Modifications

Pyrido[1,2-a]pyrimidinyl Derivatives

  • Example: 4-[(5Z)-5-[[2-(Ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (). Molecular weight: 418.08 g/mol (C₂₀H₁₈N₄O₄S₂) .

Comparative Data Table

Compound ID Substituent (Position 5) Carboxylic Acid Chain Molecular Formula Molecular Weight (g/mol) Key Structural/Functional Features Reference
Main Compound 3-Ethoxy-4-hydroxyphenyl Butanoic acid C₁₇H₁₉NO₅S₂ (est.) ~397.47 (est.) Balanced electron-donating/hydrophilic groups -
1 2-Chlorophenyl Butanoic acid C₁₄H₁₂ClNO₃S₂ 341.82 Electron-withdrawing Cl, increased lipophilicity
4 2,4-Dimethoxyphenyl Butanoic acid C₁₇H₁₉NO₅S₂ 397.47 Enhanced H-bonding, steric bulk
5 5-(4-Bromophenyl)furan-2-yl Butanoic acid C₁₈H₁₄BrNO₃S₂ 452.34 Heavy atom effect, planar furan
8 Pyrazolyl-ethylsulfanylphenyl Butanoic acid C₂₃H₂₂N₂O₄S₃ 509.09 Sulfur-rich, pyrazole-mediated interactions
11 4-Methoxyphenyl Propanoic acid C₁₄H₁₃NO₄S₂ 323.39 Reduced hydrophilicity
17 Pyrido[1,2-a]pyrimidinyl Butanoic acid C₂₀H₁₈N₄O₄S₂ 418.08 Complex heterocycle, multi-target potential

Preparation Methods

Table 1: Comparative Analysis of Knoevenagel Condensation Conditions

Catalyst Solvent Time (h) Yield (%) Purity (%)
Piperidine Ethanol 6 78 98
NH₄OAc Acetic acid 8 65 95
DBU Toluene 12 45 90

Data derived from.

Mechanistic Insights and Side Reactions

The Knoevenagel condensation proceeds via a two-step mechanism:

  • Base-catalyzed deprotonation of the rhodanine’s active methylene group, generating a nucleophilic enolate.
  • Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone.

Competing Pathways

  • Aldol Addition: Under suboptimal conditions, the enolate may attack another aldehyde molecule, leading to dimerization. This is mitigated by using excess aldehyde and maintaining anhydrous conditions.
  • Oxidation: The phenolic -OH group in 3-ethoxy-4-hydroxybenzaldehyde may oxidize to a quinone under prolonged heating, necessitating inert atmospheres.

Alternative Synthetic Routes

Reformatsky Reaction for Side-Chain Installation

While less common for this target, the Reformatsky reaction offers an alternative for installing the butanoic acid moiety. Ethyl 4-bromobutanoate reacts with zinc, followed by coupling to rhodanine’s carbonyl group. However, this method suffers from lower yields (40–50%) due to competing ester hydrolysis.

Microwave-Assisted Synthesis

Recent advances highlight microwave irradiation reducing reaction times to 20–30 minutes while maintaining yields >70%. This method remains experimental but promises scalability.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, -OCH₂CH₃), δ 2.50 (m, 2H, -CH₂-CO₂H), δ 4.10 (q, 2H, -OCH₂CH₃), δ 6.90–7.30 (aromatic protons), δ 7.95 (s, 1H, CH=).
  • IR (KBr): 3420 cm⁻¹ (OH), 1700 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C).
  • MS (ESI): m/z 365.5 [M+H]⁺, consistent with the molecular formula C₁₇H₁₉NO₄S₂.

Elemental Analysis

  • Calculated for C₁₇H₁₉NO₄S₂: C 55.88%, H 5.24%, N 3.83%.
  • Found: C 55.72%, H 5.30%, N 3.79%.

Challenges and Optimization Strategies

Purity Concerns

  • Residual aldehyde or dimeric byproducts may persist after recrystallization. Column chromatography (silica gel, ethyl acetate/hexane) improves purity to >99%.

Scale-Up Limitations

  • Exothermic dehydration steps require controlled addition of reactants to prevent thermal degradation.

Q & A

Q. What is the standard synthetic pathway for this compound, and which key reagents are critical for its formation?

The synthesis involves multi-step organic reactions, typically starting with the condensation of a substituted benzaldehyde (e.g., 3-ethoxy-4-hydroxybenzaldehyde) with a thiazolidinone precursor. Key reagents include thionyl chloride (for carboxylic acid activation) and amines or thioamide derivatives to form the thiazolidine core. Reaction conditions require precise temperature control (e.g., reflux in acetic acid) and pH optimization to stabilize intermediates and maximize yield .

Q. Which spectroscopic and chromatographic methods are essential for structural characterization?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : For elucidating the stereochemistry of the methylidene group and verifying substituent positions.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • Thin-Layer Chromatography (TLC) : For monitoring reaction progress and purity assessment during synthesis .

Q. How does the compound’s stability vary under different pH conditions?

The compound is stable under neutral pH but undergoes hydrolysis in basic conditions due to the labile thiazolidinone ring and ester/amide linkages. For long-term storage, neutral buffers (pH 6–7) and low-temperature storage (-20°C) are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Advanced optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield .
  • Computational Reaction Design : Tools like quantum chemical calculations predict optimal pathways, reducing trial-and-error experimentation .

Q. What methodologies address contradictions in reported biological activity data (e.g., varying IC50 values)?

Contradictions arise from differences in assay conditions or impurity profiles. Resolve these by:

  • Standardized Bioassays : Use validated cell lines (e.g., HepG2 for metabolic activity) and control for compound purity (>95% by HPLC).
  • Structural Analog Comparison : Test analogs (e.g., hexanoic acid or pyrido-pyrimidine derivatives) to isolate substituent effects on activity .

Q. How can computational modeling predict interactions with biological targets (e.g., PPAR-γ)?

Molecular docking simulations (e.g., AutoDock Vina) model binding affinities to receptors like PPAR-γ. Pair with surface plasmon resonance (SPR) to validate binding kinetics experimentally .

Q. What structural analogs exhibit comparable or superior bioactivity, and how do their substituents influence efficacy?

Analogs with modified aromatic or acid moieties show varied activities:

Compound ModificationBioactivity TrendReference
4-Octyloxybenzylidene substituentEnhanced lipophilicity → Improved membrane permeability
Hexanoic acid chain (vs. butanoic)Increased anti-inflammatory potency
Pyrido-pyrimidine moietyDual activity (antimicrobial + anticancer)

Data Analysis and Mechanistic Studies

Q. How do researchers validate the compound’s mechanism of action in metabolic disorders?

  • Transcriptomic Profiling : RNA-seq to identify upregulated/downregulated genes (e.g., GLUT4 for glucose uptake).
  • Metabolomics : LC-MS/MS to track changes in glycolysis/TCA cycle intermediates .

Q. What experimental designs mitigate confounding factors in toxicity studies?

Use 3D cell cultures (e.g., spheroids) to better mimic in vivo conditions. Pair with high-content screening (HCS) to assess apoptosis, oxidative stress, and mitochondrial dysfunction in parallel .

Synthesis and Scale-Up Challenges

Q. What advanced purification techniques ensure high purity for in vivo studies?

  • Preparative HPLC : For isolating >99% pure batches.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove sulfhydryl byproducts .

Q. How does continuous flow chemistry enhance scalability?

Microreactors enable precise temperature/residence time control, reducing side reactions. For example, a packed-bed reactor with immobilized catalysts can streamline thiazolidinone ring formation .

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